Product packaging for Motival(Cat. No.:CAS No. 66555-51-9)

Motival

Cat. No.: B1235944
CAS No.: 66555-51-9
M. Wt: 810.3 g/mol
InChI Key: XQIUMQDLOBBWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Motival is the brand name for a pharmaceutical combination that includes the tricyclic antidepressant Nortriptyline and the typical antipsychotic Fluphenazine . Historically, this combination was clinically investigated for the treatment of mild to moderate mixed anxiety and depressive states . From a research perspective, this compound presents a valuable tool for studying the synergistic effects of a norepinephrine reuptake inhibitor and a dopamine receptor antagonist. The proposed mechanism of action involves the inhibition of norepinephrine reuptake by Nortriptyline, concurrently with the blockade of dopaminergic pathways by Fluphenazine, which is a first-generation phenothiazine . This unique combination allows researchers to explore complex neurochemical interactions in model systems. It is critical to note that this product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable safety protocols and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H50Cl3F3N4OS B1235944 Motival CAS No. 66555-51-9

Properties

CAS No.

66555-51-9

Molecular Formula

C41H50Cl3F3N4OS

Molecular Weight

810.3 g/mol

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;trihydrochloride

InChI

InChI=1S/C22H26F3N3OS.C19H21N.3ClH/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;;;/h1-2,4-7,16,29H,3,8-15H2;2-5,7-11,20H,6,12-14H2,1H3;3*1H

InChI Key

XQIUMQDLOBBWJM-UHFFFAOYSA-N

SMILES

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl.Cl

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl.Cl

Other CAS No.

66555-51-9

Synonyms

Motipress
Motival

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization for Academic Research

Advanced Synthetic Routes for Fluphenazine (B1673473) and its Analogues

Fluphenazine is a trifluoromethyl-substituted phenothiazine (B1677639) derivative. The synthesis of fluphenazine and its analogues typically involves the construction or modification of the phenothiazine ring system and the introduction of the characteristic side chain at the nitrogen atom (N10).

One reported scalable synthetic route for fluphenazine hydrochloride begins with tert-butyl piperazine-1-carboxylate and 1-bromo-3-chloropropane. researchgate.net This approach utilizes a nucleophilic substitution reaction between these starting materials to yield tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate. researchgate.net The resulting amino chloro compound then undergoes N-alkylation with 2-(trifluoromethyl)-10H-phenothiazine. researchgate.net The N-alkylated product is subsequently deprotected, followed by N-alkylation with chloroethanol to afford fluphenazine hydrochloride. researchgate.net

Research also explores the synthesis of fluphenazine analogues with modified properties, such as increased hydrophilicity, with the aim of altering their distribution and potential to penetrate the central nervous system. nih.govresearchgate.netresearchgate.net An example of such an analogue is 10-{2-hydroxy-3-[N,N-bis-(2-hydroxyethyl)amino]propyl}-2-(trifluoromethyl)phenothiazine hydrochloride (Flu-A), the synthesis of which has been reported. nih.gov The synthesis of various phenothiazine hybrids is also an active area of research, leading to compounds with diverse potential biological activities. mdpi.comescholarship.orgmdpi.comnih.gov

Esterification for Prodrug Research (e.g., Decanoate (B1226879) and Enanthate Forms)

Esterification is a key chemical modification strategy employed in academic research to develop prodrugs of fluphenazine, particularly the long-acting decanoate and enanthate esters. These prodrugs are designed to alter the pharmacokinetic properties of the parent drug, often leading to sustained release from injection sites. actamedicamarisiensis.roresearchgate.netnih.govopenmedicinalchemistryjournal.com

The synthesis of fluphenazine decanoate has been achieved through various methods. A traditional approach involves the use of decanoyl chloride. ijps.inresearcher.life More recently, an enzymatic synthesis method utilizing Candida antarctica Lipase B (CALB) has been developed. ijps.inresearcher.liferesearchgate.net This "green" method is considered atom-economical as it directly uses fluphenazine and decanoic acid as starting materials, thereby avoiding the need for the toxic and corrosive decanoyl chloride. ijps.inresearcher.liferesearchgate.net

Research also extends to the synthesis and evaluation of other ester-based prodrugs, such as fluphenazine GABA esters, to explore alternative delivery strategies and potentially modify pharmacological profiles. nih.gov Studies on the oxidative degradation of fluphenazine decanoate also necessitate its synthesis for the characterization of degradation products. ljmu.ac.ukljmu.ac.uk

Advanced Synthetic Routes for Nortriptyline (B1679971) and its Analogues

Nortriptyline belongs to the class of tricyclic antidepressants, characterized by a fused three-ring system. The synthesis of nortriptyline and its analogues involves the construction of this tricyclic core and the attachment of a characteristic propylamine (B44156) side chain.

Reviews on the synthesis of tricyclic antidepressants provide an overview of the various chemical routes employed for these compounds. ijnc.irnih.gov Early work on the synthesis of nortriptyline and related compounds dates back several decades. nih.gov

Academic research continues to explore synthetic modifications of the nortriptyline structure. For example, the synthesis of nortriptyline-4-aminobutyrate fumarate (B1241708) salt has been reported. google.com This synthesis involves the reaction of nortriptyline with N-protected 4-aminobutyric acid, followed by removal of the N-protecting group. google.com This represents a strategy for creating conjugates or mutual prodrugs. The synthesis of metabolites of tricyclic antidepressants, including nortriptyline, is also undertaken for research purposes. tandfonline.com Furthermore, synthetic efforts are directed towards creating novel compounds structurally related to nortriptyline for specific research applications, such as PET imaging studies of the norepinephrine (B1679862) transporter, involving detailed reaction schemes and yield analysis. researchgate.net

Strategies for Derivatization and Structural Modification for SAR Studies

Derivatization and structural modification are fundamental strategies in academic research to investigate the Structure-Activity Relationships (SAR) of fluphenazine and nortriptyline. By systematically altering specific parts of the molecule, researchers can deduce how structural features influence biological activity.

For fluphenazine, SAR studies often involve modifications to the phenothiazine core, the substituent at the 2-position, and the side chain at the N10 nitrogen. Electron-withdrawing groups at the 2-position are known to influence activity. slideshare.net The length of the alkyl chain connecting the phenothiazine core to the terminal amine group, as well as the nature of the terminal amine (typically tertiary), are crucial for neuroleptic activity. slideshare.net Research explores the impact of introducing more hydrophilic substituents to potentially reduce central nervous system effects while retaining desired activities, such as antimutagenic or pro-apoptotic properties. nih.govresearchgate.netresearchgate.netptfarm.pl SAR investigations extend to novel phenothiazine hybrids and analogues, correlating structural changes with activities like anticancer or antibacterial effects. mdpi.comescholarship.orgmdpi.comnih.gov

For nortriptyline and other tricyclic antidepressants, SAR is largely dictated by the tricyclic ring system and the attached side chain. slideshare.netslideshare.netuno.edu Modifications to the side chain and the tricyclic core are explored to understand their impact on the inhibition of neurotransmitter reuptake (serotonin and norepinephrine) and other potential targets. researchgate.net SAR studies in the context of developing novel compounds targeting neurotransmitter transporters, some structurally related to the tricyclic scaffold, provide insights into the molecular features required for binding affinity and activity. uno.eduresearchgate.net

Molecular and Cellular Mechanistic Investigations of Fluphenazine and Nortriptyline

Receptor and Enzyme Interaction Profiling

The therapeutic effects and pharmacological properties of Fluphenazine (B1673473) and Nortriptyline (B1679971) are mediated through their interactions with a range of molecular targets, including neurotransmitter receptors, transporters, and metabolic enzymes.

Dopaminergic Receptor (D1 and D2) Interactions of Fluphenazine

Fluphenazine, a phenothiazine (B1677639) derivative, is known to exert its antipsychotic effects primarily through the blockade of dopamine (B1211576) receptors in the brain. Research indicates that Fluphenazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors. drugbank.com Classical antipsychotics, including Fluphenazine, influence neurotransmission by blocking both dopamine D1- and D2-receptors, leading to adaptive changes in the neurochemistry of the basal ganglia. nih.gov Studies have shown that Fluphenazine administration decreases D2-receptor binding throughout the basal ganglia. nih.gov In contrast, Fluphenazine's effect on D1-receptor binding appears to be region-dependent. nih.gov The attenuation of D1-receptor-mediated neurotransmission by Fluphenazine is suggested to modulate clinically relevant neurochemical processes in the basal ganglia. nih.gov Some studies also indicate that the cholinergic interneurons of the basal ganglia, which express D5 receptors (D1-like), receive input from dopamine release, and D2-like receptors trigger hyperpolarization when activated. mdpi.com Fluphenazine has been identified as an antagonist at both D1 and D2 dopamine receptors. drugbank.com

Serotonin (B10506) and Norepinephrine (B1679862) Transporter Interactions of Nortriptyline

Nortriptyline, a tricyclic antidepressant, is understood to exert its antidepressant effects primarily by inhibiting the reuptake of norepinephrine (NE) and serotonin (5-HT) at neuronal cell membranes, thereby increasing the concentrations of these neurotransmitters in the synaptic cleft. drugbank.comnih.gov It is considered a norepinephrine transporter (NET)-selective tricyclic antidepressant. researchgate.net Studies using positron emission tomography (PET) have investigated NET occupancy by Nortriptyline in patients with depression. Research indicates that administration of Nortriptyline at doses ranging from 75 to 200 mg/d resulted in approximately 50-70% NET occupancies in the brain. researchgate.net An estimated effective concentration (EC50) of 79.8 ng/ml was reported for achieving 50% NET occupancy. researchgate.net The minimum therapeutic plasma level of Nortriptyline for depression treatment is reported to be 70 ng/ml, which corresponds to approximately 50% NET occupancy, suggesting that greater than 50% central NET occupancy may be appropriate for therapeutic effect. researchgate.net While Nortriptyline is primarily known for inhibiting NET, it also inhibits the reuptake of serotonin. drugbank.comnih.gov

Table 1: Neurotransmitter Transporter Interactions

CompoundPrimary Target TransporterSecondary Target TransporterMechanism of Action
NortriptylineNorepinephrine Transporter (NET) drugbank.comnih.govSerotonin Transporter (SERT) drugbank.comnih.govInhibition of reuptake drugbank.comnih.gov

Interactions with Cholinergic (Muscarinic) and Adrenergic (Alpha-1, Beta-2) Receptors

Regarding adrenergic receptors, Nortriptyline binds to alpha-adrenergic receptors. researchgate.net Studies have investigated the interaction between antidepressants and alpha 1-adrenergic receptor antagonists on binding to alpha 1-acid glycoprotein, showing that Nortriptyline can displace [3H]imipramine and [3H]prazosin from binding sites on this protein. nih.gov Prolonged use of Nortriptyline may lead to adaptive changes, including the downregulation of beta-adrenergic receptors. nih.gov The proposed mechanism of Nortriptyline in neuropathic pain involves an increase in noradrenaline levels acting on β2-adrenoceptors expressed by non-neuronal satellite cells in dorsal root ganglia. nih.gov

Table 2: Receptor Interactions (Beyond Dopaminergic and Monoamine Transporters)

CompoundReceptor TypeSpecific Receptor Subtypes MentionedInteraction Type
NortriptylineMuscarinic Cholinergic drugbank.comsmarthealer.pkresearchgate.netM1 smarthealer.pkAntagonism drugbank.comsmarthealer.pk
NortriptylineAdrenergic researchgate.netAlpha-1 researchgate.net, Beta-2 nih.govBinding researchgate.net, Downregulation (Beta-2) nih.gov
FluphenazineMuscarinic Cholinergic researchgate.netNot specified in snippetsBlockade researchgate.net
FluphenazineAdrenergic researchgate.netNot specified in snippetsBlockade researchgate.net

Histamine (B1213489) (H1) Receptor Interactions

Both Fluphenazine and Nortriptyline have affinity for histamine H1 receptors. Nortriptyline exerts antagonistic effects on histamine H1 receptors. smarthealer.pk This action contributes to the sedative effects associated with tricyclic antidepressants. smarthealer.pk Nortriptyline inhibits the activity of histamine. nih.govhres.ca Fluphenazine has also been shown to block histamine receptors. researchgate.net In vitro studies comparing the binding affinities of various phenothiazines and their metabolites for histamine H1 receptors in rat brain indicated that Fluphenazine had the least potent binding among the tested drugs (chlorpromazine, levomepromazine, perphenazine, and fluphenazine). nih.gov

Table 3: Histamine H1 Receptor Interactions

CompoundReceptor TypeInteraction TypeRelative Potency (among tested phenothiazines for Fluphenazine)
NortriptylineHistamine H1 smarthealer.pkAntagonism smarthealer.pkNot specified
FluphenazineHistamine H1 researchgate.netBlockade researchgate.netLeast potent nih.gov

Calmodulin Inhibition by Fluphenazine

Fluphenazine is recognized as an inhibitor of calmodulin. drugbank.commdpi.com Calmodulin is a ubiquitous calcium-binding protein that regulates the activity of numerous proteins. biorxiv.org Studies have demonstrated that Fluphenazine can inhibit calmodulin-activated phosphodiesterase. mdpi.com Research investigating the effect of Fluphenazine on depolarization-dependent protein phosphorylation in rat cortical synaptosomes suggested that Fluphenazine inhibits protein kinase activity by blocking calmodulin or phospholipid activation. scilit.com This inhibition was observed in a dose-dependent manner. scilit.com The anti-calmodulin activity of Fluphenazine has been confirmed in vitro and through cellular assays. biorxiv.org Fluphenazine's ability to inhibit calmodulin is being explored in the context of cancer therapy research. mdpi.combiorxiv.orgresearchgate.net

Table 4: Calmodulin Interaction

CompoundTarget ProteinInteraction Type
FluphenazineCalmodulin drugbank.commdpi.comInhibition drugbank.commdpi.com

Cytochrome P450 (CYP2D6, CYP3A4, CYP1A2, CYP2C19) Metabolism and Metabolite Identification

Both Nortriptyline and Fluphenazine undergo metabolism by cytochrome P450 (CYP) enzymes, which is a crucial aspect of their pharmacokinetics.

Nortriptyline is primarily metabolized in the liver via demethylation and hydroxylation, followed by glucuronic acid conjugation. drugbank.com CYP2D6 plays a significant role in Nortriptyline metabolism, with contributions from CYP1A2, CYP2C19, and CYP3A4. drugbank.comnih.gov CYP2D6 is the sole isozyme mediating the hydroxylation of Nortriptyline, which is the quantitatively most important metabolic pathway, forming (E)-10-OH-nortriptyline. nih.gov CYP2D6, CYP2C19, and CYP1A2, in decreasing order of significance, mediate the demethylation of Nortriptyline, while CYP3A4 does not participate in this reaction. nih.gov The main active metabolite of Nortriptyline is 10-hydroxynortriptyline (B30761), which exists in cis and trans forms, with the trans form being more potent. drugbank.com 10-hydroxynortriptyline is frequently found in plasma. drugbank.com Other metabolites are mostly conjugated and less potent. drugbank.com Approximately 90% of Nortriptyline metabolism is estimated to depend on CYP2D6, with CYP2C19 and CYP1A2 mediating the remaining 10%. nih.gov In individuals lacking the CYP2D6 isozyme, CYP2C19 and CYP1A2 are expected to be of major importance for Nortriptyline elimination. nih.gov

Fluphenazine is also metabolized by cytochrome P450 enzymes. Antipsychotic drugs, including phenothiazines like Fluphenazine, are metabolized mainly by CYP2D6, CYP1A2, and CYP3A4. tandfonline.com An in vitro study using cDNA-expressed CYP isoforms suggested that CYP1A2, CYP3A4, CYP2C19, and CYP2D6 are primarily involved in the N-dealkylation of perphenazine, another phenothiazine, and this may be relevant to Fluphenazine metabolism as well due to structural similarities. tandfonline.comnih.gov While specific details on Fluphenazine metabolites and the precise contribution of each CYP enzyme (CYP2D6, CYP3A4, CYP1A2, CYP2C19) to its metabolism were not as extensively detailed as for Nortriptyline in the provided snippets, it is established that these enzymes are involved in the metabolism of phenothiazine antipsychotics. tandfonline.com Fluphenazine sulfoxide (B87167) is mentioned as a metabolite of Fluphenazine. drugbank.com

Table 5: Cytochrome P450 Metabolism

CompoundPrimary Metabolizing EnzymesSecondary Metabolizing EnzymesMajor Metabolites Mentioned
NortriptylineCYP2D6 (hydroxylation, demethylation) drugbank.comnih.govCYP1A2, CYP2C19 (demethylation) drugbank.comnih.gov10-hydroxynortriptyline drugbank.com, Desmethylnortriptyline (B104222) g-standaard.nl
FluphenazineCYP2D6, CYP1A2, CYP3A4 (relevant for phenothiazines) tandfonline.comCYP2C19 (relevant for phenothiazines) tandfonline.comnih.govFluphenazine sulfoxide drugbank.com

Pyruvate Dehydrogenase Kinase 1 (PDK1) Targeting by Fluphenazine

Fluphenazine has been identified as a compound that may target Pyruvate Dehydrogenase Kinase 1 (PDK1). Studies using the OVCAR-3 human ovarian cancer cell line found that fluphenazine had a concentration-dependent anticancer effect, which was attributed mechanistically to an epidermal growth factor-induced AKT phosphorylation, rather than calmodulin inhibition. nih.gov PDK1 was also found to be a target of fluphenazine, suggesting that its inhibition might be involved in PTZ-mediated AKT dephosphorylation and inactivation. nih.gov Inhibition of PDK1/Akt signaling by phenothiazines, the class of drugs to which fluphenazine belongs, has been shown to suppress cancer cell proliferation and survival. nih.govbrieflands.comfrontiersin.org

Sigma-1 Receptor Interactions of Fluphenazine

Fluphenazine has been reported to exhibit affinity for the Sigma-1 receptor (Sig-1R). frontiersin.orgguidetopharmacology.org The Sigma-1 receptor is a ligand-operated, membrane-bound chaperone primarily located at the endoplasmic reticulum-mitochondrion contact points, known as MAMs. frontiersin.org It plays a modulatory role in intracellular Ca2+ signaling and is involved in regulating ER-mitochondrion signaling and ER-nucleus crosstalk. frontiersin.orgnih.gov Sig-1R is also engaged in protein trafficking from the ER to the plasma membrane and binds to BiP. frontiersin.org Fluphenazine is listed among several psychoactive drugs that show high to moderate affinity for sigma-1 receptors. nih.gov

Intracellular Signaling Pathways Modulation

Both fluphenazine and nortriptyline have been shown to modulate various intracellular signaling pathways, contributing to their diverse pharmacological effects.

Akt and Wnt Signaling Modulation by Fluphenazine

Fluphenazine appears to target and regulate the Akt and Wnt signaling pathways. nih.govresearchgate.netnih.govmdpi.comresearchgate.netmdpi.comdntb.gov.ua These pathways are important signaling mechanisms that regulate processes related to cell metabolism, cell survival, and apoptosis. nih.gov Preliminary results indicate that fluphenazine may target the Akt and Wnt signaling pathways, which in turn can affect the expression of important downstream proteins such as β-catenin, FoxO1, BAD, and mTOR, ultimately regulating molecular processes related to cell metabolism, cell survival, apoptosis, etc. nih.gov Fluphenazine's ability to modulate Akt and Wnt signaling has been noted in the context of its potential anticancer activity. nih.govresearchgate.netnih.govmdpi.comresearchgate.netmdpi.comdntb.gov.ua

Keap1-Nrf2 Pathway Activation by Nortriptyline in Oxidative Stress Response

Nortriptyline has been shown to activate the Kelch-like ECH-associated protein 1 (Keap1)—NF-E2-related factor 2 (Nrf2) pathway, which is an important pathway involved in oxidative stress response. dntb.gov.uaresearchgate.net Studies have demonstrated that nortriptyline increases intracellular reactive oxygen species (ROS) and malondialdehyde (MDA) levels, decreases mitochondrial membrane potential (MMP), and induces glucose (GSH) consumption. dntb.gov.uaresearchgate.net The death of gastric cancer cells induced by nortriptyline could be partially rescued by the ROS inhibitor N-acetylcysteine (NAC). dntb.gov.uaresearchgate.net Mechanistically, nortriptyline activates the Keap1-Nrf2 pathway. dntb.gov.uaresearchgate.net The Keap1-Nrf2 pathway is a major regulator of cytoprotective responses to oxidative and electrophilic stress. nih.govmdpi.com Activation of Nrf2 enhances the ability of cells to survive under stressful conditions by upregulating the expression of antioxidant and cytoprotective genes. nih.govmdpi.comnih.gov

Data Table: Nortriptyline and Oxidative Stress Markers

MarkerEffect of Nortriptyline Treatment (Gastric Cancer Cells)Reference
Intracellular ROSIncreased dntb.gov.uaresearchgate.net
MDA levelsIncreased dntb.gov.uaresearchgate.net
Mitochondrial Membrane Potential (MMP)Decreased dntb.gov.uaresearchgate.net
GSH consumptionInduced dntb.gov.uaresearchgate.net
Keap1-Nrf2 pathwayActivated dntb.gov.uaresearchgate.net

Influence on Stress Response and Neuroplasticity-Related Gene Expression (e.g., BDNF) by Nortriptyline

Nortriptyline has been shown to influence the regulation of gene expression related to the stress response and neuroplasticity. patsnap.com Chronic use of nortriptyline has been shown to influence the expression of brain-derived neurotrophic factor (BDNF) and other neurotrophic factors, which play crucial roles in neuronal growth, survival, and synaptic plasticity. patsnap.com These changes may help reverse some of the structural and functional brain alterations associated with chronic stress and depression. patsnap.com Studies have investigated the effect of antidepressant treatment, including nortriptyline, on gene expression related to neuroplasticity, such as BDNF. kcl.ac.uk While some studies suggest that defective BDNF expression or release may limit antidepressant activity and that neurotrophin modulation may be an important mechanism of antidepressant drugs, the relationship between nortriptyline and BDNF expression can be complex and may vary depending on factors such as dose and age. nih.govnih.govnih.gov For instance, one study in adolescent rats showed dose-dependent opposite effects, where a lower dose increased mBDNF while a higher dose decreased it. nih.gov The neurotrophic hypothesis of depression suggests BDNF decreases in depression and that antidepressants increase BDNF expression, possibly through alterations of DNA methylation. mdpi.com

Effect on PKC and Erk1/2 Kinase Expression by Nortriptyline

Studies have investigated the effects of nortriptyline on protein kinase C (PKC) and extracellular signal-regulated kinase 1/2 (Erk1/2) expression. Research involving primary astrocyte cultures subjected to oxygen-glucose deprivation (OGD), a model of cerebral ischemia, demonstrated that nortriptyline influences a decrease in cytosolic phospholipase A2 (cPLA2)-mediated arachidonic acid release. This mechanism appears to involve the attenuation of both PKC and Erk1/2 kinase expression. if-pan.krakow.pl Specifically, nortriptyline at concentrations of 0.1 µM and 1 µM attenuated the expression of cPLA2, including both phosphorylated and unphosphorylated forms, and significantly decreased cPLA2 mRNA levels in ischemic astrocytes. if-pan.krakow.pl Western blot analysis showed that OGD alone increased PKC levels, while treatment with 1 µM nortriptyline resulted in PKC expression levels similar to the control group, and 0.1 µM nortriptyline significantly attenuated PKC expression. if-pan.krakow.pl However, at a higher concentration of 10 µM, nortriptyline significantly increased the expression of phosphorylated Erk1 and Erk2 compared to the normoxia group. if-pan.krakow.pl

Cellular Processes Modulation in Research Models

Investigations using various research models, particularly cancer cell lines and microbial species, have explored how fluphenazine and nortriptyline modulate key cellular processes.

Cell Cycle Regulation and Proliferation Inhibition (e.g., in Cancer Cell Lines by Fluphenazine and Nortriptyline)

Both fluphenazine and nortriptyline have shown effects on cell cycle regulation and proliferation in cancer cell lines. Fluphenazine has been found to regulate the cell cycle and reduce cell proliferation in several types of cancer cells. researchgate.netnih.gov Studies have demonstrated that fluphenazine can induce cell cycle arrest. nih.gove-century.us For instance, in triple-negative breast cancer (TNBC) cells, fluphenazine induced G0/G1 cell cycle arrest. e-century.usfrontiersin.orgfrontiersin.org This arrest in the G0/G1 phase has been associated with the inactivation of PI3K/AKT and JNK/MAPK signaling pathways and disruption of cyclin-CDK complexes. frontiersin.org Fluphenazine reduced the survival of various breast cancer cell lines with IC50 values typically less than 15 µM. e-century.us Dose-dependent reduction in proliferating cells has been observed, supported by cell cycle analysis showing arrest in the G1/S phase after fluphenazine treatment. nih.gov Fluphenazine also decreased the formation of tumorspheres in 3D cancer models, indicating its ability to decrease tumor progression. nih.gov

Nortriptyline has also demonstrated the ability to inhibit proliferation and the cell cycle in cancer cells. researchgate.net In gastric cancer cells, nortriptyline inhibited the activity, proliferation, cell cycle, and migration in a dose-dependent manner. researchgate.netdntb.gov.ua Nortriptyline arrested multiple myeloma cells at the G2/M phase. metu.edu.trsemanticscholar.orgtubitak.gov.tr In prostate cancer cells, nortriptyline inhibits cell proliferation and induces cell cycle interruption by inhibiting CDK1 and affecting Rb expression. researchgate.net Studies using prostate tumor xenograft models in mice showed that nortriptyline significantly inhibited the growth and proliferation of tumors. cancerbiomed.org

Table 1: Effects of Fluphenazine and Nortriptyline on Cell Cycle and Proliferation in Cancer Cell Lines

CompoundCancer Cell Lines StudiedObserved Effects on Cell CycleObserved Effects on ProliferationKey Findings
FluphenazineLung, breast, colon, liver, brain, leukemia, oral, ovarian, skin cancer cells, TNBC cellsInduces cell cycle arrest (G0/G1, G1/S) nih.gove-century.usfrontiersin.orgfrontiersin.orgReduces cell proliferation researchgate.netnih.govnih.govInhibits tumorsphere formation, affects Akt and Wnt signaling pathways researchgate.netnih.gov.
NortriptylineGastric cancer cells, Multiple myeloma cells, Prostate cancer cellsInhibits cell cycle (dose-dependent), G2/M arrest researchgate.netdntb.gov.uametu.edu.trsemanticscholar.orgtubitak.gov.trresearchgate.netInhibits proliferation (dose-dependent) researchgate.netdntb.gov.uacancerbiomed.orgInhibits tumor growth in vivo models cancerbiomed.org.

Apoptosis Induction and Related Factor Modulation (e.g., BAX, BAD, c-PARP, Bcl-2, Caspase-3)

Both fluphenazine and nortriptyline have been shown to induce apoptosis and modulate related factors. Fluphenazine can cause apoptosis in several types of cancer cells. researchgate.netnih.gov It has been demonstrated to induce apoptosis and cell death, particularly at higher concentrations. nih.gov Fluphenazine can induce mitochondria-mediated intrinsic apoptosis. e-century.usfrontiersin.org Studies have shown increased levels of cleaved caspase and decreased levels of Bcl-2, with a minor increase in Bax, suggesting that the apoptotic effect may be caused by the mitochondrial intrinsic apoptotic pathway. nih.gov Fluphenazine treatment increased the cleavage of caspase-3 in TNBC cell lines. e-century.us Apoptosis was confirmed as a main mechanism of cell death in various human tumor cell lines treated with fluphenazine and UVA irradiation. nih.gov

Nortriptyline also induces cell apoptosis. researchgate.netmetu.edu.trsemanticscholar.orgtubitak.gov.tr In gastric cancer cells, nortriptyline induces cell apoptosis by upregulating BAX, BAD, and c-PARP and downregulating PARP and Bcl-2 expression. researchgate.netdntb.gov.ua The mechanism of cell death caused by nortriptyline is closely related to oxidative stress, with increased intracellular reactive oxygen species (ROS) and malondialdehyde (MDA) levels, decreased mitochondrial membrane potential, and induced glutathione (B108866) consumption. researchgate.netdntb.gov.ua The death of gastric cancer cells can be partially rescued by a ROS inhibitor. researchgate.netdntb.gov.ua In multiple myeloma cells, nortriptyline induced apoptosis as indicated by mitochondrial membrane potential and caspase-3 and Annexin V assays. metu.edu.trsemanticscholar.orgtubitak.gov.tr Nortriptyline has been shown to induce mitochondria and death receptor-mediated apoptosis in bladder cancer cells. researchgate.net In a cellular model of cerebral ischemia, nortriptyline significantly inhibited apoptosis. ahajournals.org

Table 2: Effects of Fluphenazine and Nortriptyline on Apoptosis and Related Factors

CompoundApoptosis InductionModulation of Apoptosis-Related Factors (Examples)Key Findings
FluphenazineYes researchgate.netnih.govnih.gove-century.usfrontiersin.orgfrontiersin.orgnih.govIncreased cleaved caspase, decreased Bcl-2, increased Bax nih.gove-century.usInduces mitochondria-mediated intrinsic apoptosis, involved in photocytotoxic effect with UVA irradiation nih.gove-century.usfrontiersin.orgnih.gov.
NortriptylineYes researchgate.netdntb.gov.uametu.edu.trsemanticscholar.orgtubitak.gov.trresearchgate.netahajournals.orgUpregulates BAX, BAD, c-PARP; downregulates PARP, Bcl-2 researchgate.netdntb.gov.uaApoptosis linked to oxidative stress, modulates mitochondrial membrane potential and caspase-3 researchgate.netdntb.gov.uametu.edu.trsemanticscholar.orgtubitak.gov.trahajournals.org.

Cellular Migration and Invasion Dynamics

Both fluphenazine and nortriptyline have been reported to affect cellular migration and invasion. Fluphenazine is able to decrease cell migration and invasion. nih.govnih.gove-century.us Studies have shown that fluphenazine reduced the invasion of breast cancer cells. nih.gov Results regarding cell migration also confirmed that fluphenazine causes a decrease in the migration of these cancer cells. nih.gov Fluphenazine suppressed TNBC cell migration and invasion in vitro. e-century.us

Nortriptyline has also been shown to inhibit the migration of cancer cells. In gastric cancer cells, nortriptyline inhibited migration in a dose-dependent manner. researchgate.netdntb.gov.ua

Table 3: Effects of Fluphenazine and Nortriptyline on Cellular Migration and Invasion

CompoundEffect on MigrationEffect on InvasionKey Findings
FluphenazineDecreases migration nih.govnih.gove-century.usDecreases invasion nih.govnih.gove-century.usSuppresses migration and invasion in various cancer cell lines, including TNBC nih.gove-century.us.
NortriptylineInhibits migration researchgate.netdntb.gov.uaNot explicitly detailed in search results for invasion in this contextInhibits migration in gastric cancer cells researchgate.netdntb.gov.ua.

Autophagy Pathway Modulation by Fluphenazine

Research suggests that fluphenazine may modulate the autophagy pathway. Some studies indicate that fluphenazine and its derivatives induce autophagy. nih.gov Fluphenazine is thought to regulate Akt and Wnt signaling pathways through a mechanism likely achieved by disrupting lysosomal function and blocking autophagic flow. researchgate.net

Biofilm and Hyphae Formation Inhibition (e.g., Candida albicans by Nortriptyline)

Nortriptyline has demonstrated the capacity to inhibit the growth and biofilm formation of Candida species, including Candida albicans. nih.govmdpi.comresearchgate.netmdpi.com Studies have shown that nortriptyline can inhibit not only hyphae and biofilm formation but also kill cells in a mature biofilm. nih.govmdpi.comresearchgate.net Cell lysis by nortriptyline has been observed, along with synergistic activity with amphotericin B. nih.govresearchgate.net Nortriptyline was shown to have the capacity to inhibit biofilm and hyphae formation and to efficiently kill cells in a mature biofilm of C. albicans. mdpi.comresearchgate.netnih.gov This phenomenon is related to its amphiphilic structure and surfactant activity, which can disturb cell membrane functionality. researchgate.net

Table 4: Effect of Nortriptyline on Candida albicans Biofilm and Hyphae Formation

CompoundEffect on Biofilm Formation in C. albicansEffect on Hyphae Formation in C. albicansEffect on Mature Biofilm in C. albicansKey Findings
NortriptylineInhibits nih.govmdpi.comresearchgate.netmdpi.comInhibits nih.govmdpi.comresearchgate.netmdpi.comKills cells nih.govmdpi.comresearchgate.netDisrupts cell membrane functionality, synergistic with amphotericin B nih.govresearchgate.net.

Macropinocytosis Repression and Fatty Acid Uptake Modulation by Nortriptyline

Recent research indicates that nortriptyline can potently inhibit macropinocytosis-mediated fatty acid uptake. nih.govnih.govrupress.orgscite.airesearchgate.netnih.gov This mechanism involves nortriptyline provoking lysosomes to release protons, leading to cellular acidification. nih.govnih.govrupress.orgnih.gov This acidification, in turn, suppresses macropinocytosis, an endocytic pathway responsible for fatty acid endocytosis. nih.govnih.govrupress.orgnih.gov Studies have shown that nortriptyline can block the uptake of various fatty acids in vitro and in vivo. nih.govresearchgate.net This inhibition of fatty acid uptake has been explored in the context of potential therapeutic strategies for conditions like tumor growth, lipogenesis, and hepatic steatosis. nih.govnih.govrupress.orgscite.airesearchgate.netnih.gov

Nortriptyline inhibits fatty acid uptake by inducing lysosome-mediated cellular acidification. nih.govnih.govrupress.orgnih.gov

Cellular acidification suppresses macropinocytosis, which is involved in fatty acid endocytosis. nih.govnih.govrupress.orgnih.gov

This mechanism has shown potential in inhibiting tumor growth, lipogenesis, and hepatic steatosis in mouse models. nih.govnih.govrupress.orgscite.airesearchgate.netnih.gov

Ion Channel Modulation

Nortriptyline has been shown to modulate the activity of various ion channels. brieflands.com

Voltage-Dependent K+ Channels Inhibition by Nortriptyline

Nortriptyline has demonstrated inhibitory effects on voltage-gated K+ channels. brieflands.com It is also reported to inhibit Ca2+-activated and inwardly rectifying (Kir) potassium channels. brieflands.com Inhibition of astrocytic potassium reuptake via blocking Kir4.1 channels by nortriptyline can lead to an increase in extracellular potassium concentration, potentially contributing to increased amplitude of spreading depolarization waves in cortical and hippocampal tissues. brieflands.com

Nortriptyline inhibits voltage-gated K+ channels. brieflands.com

It also inhibits Ca2+-activated and inwardly rectifying (Kir) potassium channels. brieflands.com

Inhibition of astrocytic Kir4.1 can increase extracellular potassium. brieflands.com

Sodium and Calcium Channel Effects of Nortriptyline

Nortriptyline is known to block the inactivated state of voltage-gated sodium channels. brieflands.com This sodium channel blocking effect has been implicated in the risk of sudden cardiac arrest, particularly in individuals with predisposing genetic factors affecting sodium channel function. oup.comnih.govresearchgate.net While the primary focus is on sodium channels, some sources also mention nortriptyline increasing intracellular calcium concentration. brieflands.com

Nortriptyline blocks the inactivated state of voltage-gated sodium channels. brieflands.com

This effect can reduce cardiac sodium current. oup.comnih.govresearchgate.net

Increased intracellular calcium concentration has also been noted. brieflands.com

Mitochondrial Dynamics and Bioenergetics

Nortriptyline has been investigated for its effects on mitochondrial function.

Mitochondrial Permeability Transition (mPT) Inhibition by Nortriptyline

Nortriptyline has been identified as a strong inhibitor of mitochondrial permeability transition (mPT). nih.govahajournals.orgnih.govresearchgate.nettandfonline.comnih.govresearchgate.nettandfonline.com mPT involves the opening of pores in the inner mitochondrial membrane, which can lead to the release of mitochondrial factors and activation of cell death pathways. nih.govahajournals.orgtandfonline.com By inhibiting mPT, nortriptyline can protect against mitochondrial dysfunction and subsequent cell death. nih.govahajournals.orgnih.govresearchgate.nettandfonline.comnih.govresearchgate.net This inhibitory effect has been observed in isolated mitochondria and in cellular and animal models of cerebral ischemia and hepatic encephalopathy. nih.govahajournals.orgnih.govresearchgate.nettandfonline.comnih.govresearchgate.net

Nortriptyline is a strong inhibitor of mitochondrial permeability transition (mPT). nih.govahajournals.orgnih.govresearchgate.nettandfonline.comnih.govresearchgate.nettandfonline.com

mPT opening can lead to the release of apoptogenic factors. nih.govahajournals.orgtandfonline.com

Inhibition of mPT by nortriptyline can protect against cell death. nih.govahajournals.orgnih.govresearchgate.nettandfonline.comnih.govresearchgate.net

Mitochondrial Membrane Potential (MMP) Modulation

Nortriptyline has been shown to modulate mitochondrial membrane potential (MMP or ΔΨm). nih.govahajournals.orgnih.govresearchgate.nettandfonline.comnih.govresearchgate.netdntb.gov.uaresearchgate.net Loss of MMP is an indicator of mitochondrial dysfunction and mPT opening. nih.govresearchgate.nettandfonline.com Research indicates that nortriptyline can help retain MMP in neurons following insults such as oxygen/glucose deprivation. nih.govahajournals.orgresearchgate.net Maintaining MMP is crucial for normal mitochondrial function and cellular viability. nih.govresearchgate.nettandfonline.com Studies have demonstrated that nortriptyline treatment can reduce the decrease in MMP induced by various stressors. nih.govahajournals.orgnih.govresearchgate.nettandfonline.comnih.govresearchgate.netdntb.gov.uaresearchgate.net

Mitochondrial Factor Release and Caspase Cascade Forestalling

Research indicates that Nortriptyline exhibits neuroprotective effects, partly through its influence on mitochondrial function. Studies in primary cerebrocortical neurons subjected to oxygen/glucose deprivation, a model of cerebral ischemia, have shown that Nortriptyline inhibits cell death, the loss of mitochondrial membrane potential, the subsequent release of mitochondrial factors, and the activation of caspase 3. researchgate.netnih.govahajournals.orgnih.gov This protective effect correlates with Nortriptyline's ability to inhibit mitochondrial permeability transition (mPT) in isolated mitochondria. researchgate.netnih.govahajournals.orgnih.gov The proposed mechanism is that Nortriptyline acts on mitochondria to prevent the mPT-mediated release of apoptogenic factors, thereby forestalling the caspase cascades that lead to cell death. nih.govahajournals.orgresearchgate.net

Mitochondrial permeability transition involves the opening of pores in the inner mitochondrial membrane, allowing the exchange of solutes smaller than 1.5 kDa. nih.govahajournals.org This process is considered a significant event leading to the release of mitochondrial factors and the activation of both caspase-dependent and caspase-independent cell death pathways. nih.govahajournals.org Nortriptyline has been identified as a strong inhibitor of mPT. nih.govresearchgate.net In cellular models, the optimal concentration for Nortriptyline's neuroprotection against oxygen/glucose deprivation-induced cell death appears to be within a narrow window, specifically 1 to 5 μmol/L. nih.govahajournals.org

Fluphenazine has also been shown to induce mitochondria-mediated intrinsic apoptosis in cancer cells. nih.gov This effect may be supported by an increase in the generation of reactive oxygen species (ROS) after treatment. mdpi.com

Oxidative Stress Pathways

Both Fluphenazine and Nortriptyline have been implicated in affecting oxidative stress pathways, albeit through potentially different mechanisms and contexts.

Reactive Oxygen Species (ROS) Production and Regulation

Nortriptyline has been shown to influence reactive oxygen species (ROS) production. In studies involving gastric cancer cells, Nortriptyline treatment increased intracellular ROS and malondialdehyde (MDA) levels, while decreasing mitochondrial membrane potential and inducing glutathione (GSH) consumption. researchgate.netdntb.gov.ua The cell death induced by Nortriptyline in these cells was closely related to oxidative stress and could be partially rescued by the ROS inhibitor N-acetylcysteine (NAC). researchgate.netdntb.gov.uanih.gov Mechanistically, Nortriptyline activates the Keap1-Nrf2 pathway, which is known to be involved in oxidative stress regulation. researchgate.netdntb.gov.uanih.gov

In the context of cerebral ischemia/reperfusion injury, Nortriptyline has been reported to reduce oxidative stress factors such as elevated H2O2 and superoxide (B77818). researchgate.net It also appears to augment intracellular antioxidant enzymes, contributing to cell viability in hypoxic/normoxic conditions. researchgate.net Another study demonstrated that Nortriptyline increases the activities of catalase and superoxide dismutase (SOD) while reducing MDA levels in rat testicular tissue lesions. researchgate.net The increase in antioxidant enzymes like catalase may contribute to interrupting hydrogen peroxide breakdown and preventing tissue damage. researchgate.net

Fluphenazine has also been reported to affect ROS generation. mdpi.commdpi.com Some research suggests that Fluphenazine induces ROS production, which can affect mitochondrial potential and lead to DNA damage, ultimately resulting in cell cycle arrest and apoptosis. mdpi.com Phenothiazines, the class of drugs to which Fluphenazine belongs, have generally been shown to interact with oxidative stress pathways. biorxiv.org

Free Radical Pathway Inhibition (Antimutagenic Activity of Fluphenazine)

Fluphenazine has demonstrated antimutagenic activity in short-term tests, which appears to involve the inhibition of free radical pathways. oup.comresearchgate.netibimapublishing.com In the Ames test, Fluphenazine reduced the genotoxicity of standard mutagens, both in the presence and absence of the promutagen-activating S9 fraction. oup.comoup.com This effect was statistically significant at higher drug concentrations (25–50 μM). oup.com

In short-term tests on human lymphocytes, the inhibitory effect of Fluphenazine on the genotoxicity of standard mutagens was most pronounced in the cytokinesis-blocked micronucleus assay and the thioguanine-resistance test, and less so in the sister chromatid exchange test. oup.comoup.com Fluphenazine significantly reduced the level of free radicals in in vitro samples of human granulocytes. oup.comoup.com The reduction in free radical levels is considered an important mechanism underlying the antimutagenic action of Fluphenazine. oup.comibimapublishing.com For instance, in the presence of a standard free radical-cascade activator (PMA), Fluphenazine reduced the level of free radicals in granulocytes in a concentration-dependent manner. oup.com

Membrane Interactions and Cellular Integrity

Both Fluphenazine and Nortriptyline interact with cellular membranes, influencing their structure and function.

Perturbation of Lipid Bilayer Structure and Membrane Dynamics by Fluphenazine

Fluphenazine, a phenothiazine derivative, is known to interact with the lipid bilayer of cellular membranes. nih.govresearchgate.net This interaction is facilitated by the cationic and amphiphilic nature of phenothiazines. nih.govresearchgate.net Studies using techniques like ATR-IR and 31P NMR have investigated the influence of Fluphenazine on the structure of dipalmitoylphosphatidylcholine (DPPC) bilayers, a model membrane system. researchgate.net

These studies indicate that Fluphenazine can form hydrogen bonds with the proton-acceptor carbonyl groups of DPPC molecules. researchgate.net This interaction leads to increased fluidization and conformational disorder in the hydrophobic part of the lipid bilayer. researchgate.net At higher concentrations, Fluphenazine can cause the destruction of the lipid bilayer structure, leading to the observation of an isotropic phase. researchgate.net These interactions and the resulting fluidization and destabilization of the lipid bilayer are considered to play a crucial role in the multidrug-resistant (MDR) activity associated with Fluphenazine. researchgate.net The perturbation of membrane dynamics and structure by phenothiazines can impact various membrane-dependent processes, including signal transduction and ion channel activity. nih.gov

Cytosolic pH Homeostasis and Lysosomal Proton Release by Nortriptyline

Recent research has highlighted the effects of nortriptyline on cellular pH homeostasis, particularly concerning lysosomes. Studies indicate that nortriptyline can function as a lysosomotropic agent, accumulating within acidic organelles like lysosomes. nih.govnih.govpreprints.org This accumulation is thought to occur because nortriptyline, a hydrophobic amine, can become protonated in the acidic environment of the lysosome, leading to its trapping within the organelle. nih.gov

The accumulation of nortriptyline in lysosomes leads to an increase in lysosomal pH, shifting it from its normal acidic range (pH 4.5–5) towards a more neutral pH (pH 6–6.5). nih.govpreprints.org This alkalinization of lysosomes can disrupt their normal function, including the activity of lysosomal enzymes which typically have optimal activity in an acidic environment. preprints.org

Furthermore, studies suggest that nortriptyline can induce the release of protons from lysosomes, contributing to the acidification of the cytosol. nih.govnih.govresearchgate.net This lysosome-mediated cellular acidification has been linked to the inhibition of macropinocytosis, an endocytic pathway involved in the uptake of extracellular substances, including fatty acids. nih.govnih.govrupress.org Macropinocytosis is known to be sensitive to changes in intracellular pH. nih.govsemanticscholar.org

Detailed research findings support these observations. For instance, experiments have shown that nortriptyline treatment leads to increased lysosomal pH and a homogeneous reduction in cellular pH values. nih.govrupress.orgresearchgate.net These effects are consistent with the behavior of lysosomotropic agents that facilitate cellular acidification through proton release from lysosomes. nih.govresearchgate.netresearchgate.net The accumulation of nortriptyline in lysosomes, but not mitochondria, has been demonstrated, further supporting its lysosomotropic nature. nih.govrupress.orgresearchgate.net

The mechanism by which nortriptyline triggers proton release from lysosomes and subsequent cytosolic acidification is not fully understood but may involve the "proton sponge effect." This effect is typically associated with cationic or polyamine-containing molecules that become increasingly protonated in the acidic environment of endosomes and lysosomes. The influx of protons is accompanied by a counterion influx (e.g., chloride ions) to maintain electroneutrality, leading to an increase in osmotic pressure within the organelle. This osmotic swelling can eventually cause the rupture or permeabilization of the lysosomal membrane, releasing the accumulated contents, including protons, into the cytosol. researchgate.netadvancedsciencenews.comresearchgate.net While the term "proton sponge effect" is often discussed in the context of drug delivery systems, the principle of protonation and subsequent osmotic changes in acidic vesicles is relevant to the observed effects of lysosomotropic drugs like nortriptyline.

Research has also compared the effects of nortriptyline to known inhibitors of lysosomal function. For example, Bafilomycin A1, a potent inhibitor of vacuolar H+-ATPase (v-ATPase), the proton pump responsible for maintaining lysosomal acidity, also inhibits lysosomal acidification, increases lysosomal pH, decreases cellular pH, and suppresses macropinocytosis. nih.govrupress.orgresearchgate.netsigmaaldrich.com While both nortriptyline and v-ATPase inhibitors affect lysosomal and cellular pH, their primary mechanisms may differ, with nortriptyline acting as a lysosomotropic agent that disrupts pH homeostasis through accumulation and proton release, whereas Bafilomycin A1 directly targets the proton pump.

The impact of nortriptyline on cytosolic pH and lysosomal function has implications for various cellular processes, including endocytosis and potentially autophagy, which relies on functional lysosomes for the degradation of cellular components. nih.govcore.ac.uk

Below is a table summarizing some key findings related to Nortriptyline's effects on cellular pH and lysosomes:

Effect ObservedMeasurement/IndicatorFindingsSource(s)
Lysosomal AccumulationProportional content in lysosomes vs. mitochondriaNortriptyline content proportional to lysosomes, not mitochondria. nih.govrupress.orgresearchgate.net
Increased Lysosomal pHMeasurement of lysosomal pHNortriptyline treatment increased lysosomal pH. nih.govrupress.orgresearchgate.net
Reduced Cellular pHMeasurement of cellular pHNortriptyline treatment reduced cellular pH. nih.govrupress.orgresearchgate.net
Induction of LGALS3 punctaEGFP-LGALS3 puncta formationNortriptyline induced EGFP-LGALS3 puncta formation, indicating lysosomal membrane permeabilization. nih.govrupress.orgresearchgate.net
Inhibition of MacropinocytosisUptake of macropinocytosis markers (e.g., BODIPY-C16)Nortriptyline suppressed macropinocytosis. nih.govrupress.orgresearchgate.net
Proton Release from LysosomesInferred from cellular acidificationObservations consistent with proton release from lysosomes. nih.govresearchgate.netresearchgate.net

This table summarizes findings from several studies indicating that nortriptyline's actions as a lysosomotropic agent lead to its accumulation in lysosomes, subsequent alkalinization of these organelles, and the release of protons that acidify the cytosol, ultimately impacting cellular processes like macropinocytosis.

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Motifs for Molecular Interaction and Biological Activity

The core structure of nortriptyline (B1679971), a dibenzocycloheptene, consists of a tricyclic ring system and a side chain attached to the central ring wikipedia.orgresearchgate.net. This tricyclic scaffold is crucial for interaction with biological targets, primarily monoamine transporters such as the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT) iarc.frmayoclinic.org. Nortriptyline is known to be a strong norepinephrine reuptake inhibitor and a moderate serotonin reuptake inhibitor wikipedia.org. The three-ring system provides a relatively rigid framework, while the attached side chain contributes flexibility and contains a key amino group researchgate.netresearchgate.net.

The nature and position of substituents on the tricyclic ring system can influence activity and selectivity. For TCAs, the tricyclic structure is typically a 6-7-6 or 6-6-6 ring system slideshare.netslideshare.net. The side chain, usually a three-carbon chain linking the central ring to a terminal amine group, is also critical for activity slideshare.netslideshare.net. The terminal amino group is typically tertiary or, in the case of secondary amines like nortriptyline, secondary wikipedia.orgslideshare.net. The basic nitrogen atom in the side chain is generally protonated at physiological pH, carrying a positive charge that is important for interaction with anionic sites on transporter proteins researchgate.net.

Impact of Side Chain and Ring System Flexibility on Activity

The flexibility of the side chain and the conformation of the tricyclic ring system significantly impact the binding affinity and selectivity of TCAs. The three-carbon linker between the tricyclic core and the terminal amine is considered important for neuroleptic activity in related phenothiazine (B1677639) structures and is a common feature in TCAs slideshare.netslideshare.net. Variations in the length and branching of this side chain can alter the positioning of the terminal amine relative to the tricyclic system, thereby affecting its interaction with the binding site of transporters slideshare.net.

Research indicates that the flexibility of both the side chain and the ring system allows TCAs to interact with the lipid bilayer, which may contribute to their effects researchgate.net. The binding to lipid membranes can involve electrostatic and hydrophobic interactions, influenced by the phospholipid composition of the membrane and the methylation of the side chain researchgate.net.

Computational and Theoretical Chemistry Studies

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to simulate the physical movements of atoms and molecules over time. By solving Newton's laws of motion for a system of interacting particles, MD simulations can provide dynamic information about conformational changes, flexibility, and interactions.

Protein-Ligand Stability and Interaction Dynamics

MD simulations are widely used to investigate the stability and dynamics of protein-ligand complexes, providing details about binding interactions and conformational changes upon binding. Studies have utilized MD simulations to explore the interaction dynamics of Fluphenazine (B1673473) with specific protein targets, such as the SARS-CoV-2 main protease windows.netnih.gov and the Sirtuin 2 (Sirt2) protein. researchgate.net These simulations can reveal the stability of the complex, the nature of interactions (e.g., hydrogen bonds), and the flexibility of the protein and ligand within the binding site over simulation time. For instance, MD simulations of Fluphenazine with the SARS-CoV-2 main protease have been performed for durations like 100 ns to assess the stability and convergence of the complex, with analyses of parameters such as Root Mean Square Deviation (RMSD) indicating stable conformations. windows.netnih.gov Similarly, MD simulations have shown substantial stability for Fluphenazine in complex with Sirt2. researchgate.net While specific MD studies focusing solely on Nortriptyline's interaction dynamics with its primary therapeutic targets were not explicitly detailed in the search results, MD simulations are a standard approach to analyze the stability and conformational behavior of protein-ligand complexes in general, including the evaluation of RMSD, hydrogen bond formation, and flexibility (RMSF). peerj.comphyschemres.orgmdpi.commdpi.com The conformational adaptability of drugs like Nortriptyline (B1679971) is considered important for their pharmacological functions, suggesting that MD could be used to study these aspects in protein-bound states. researchgate.net

Simulation of Aqueous Solution Behavior

Understanding the behavior of drug molecules in aqueous solutions is important for predicting properties like solubility, aggregation, and interaction with other molecules in a biological environment. While detailed MD simulations specifically focused on the general aqueous solution behavior of isolated Fluphenazine or Nortriptyline molecules at a fundamental level were not prominently featured in the search results, studies have investigated aspects of their behavior in solution using theoretical and experimental methods. For Nortriptyline, research has explored its self-association and micellization behavior in aqueous solutions, including the influence of salts and the interaction with surfactants. researchgate.netresearchgate.net These studies often employ techniques like tensiometry and theoretical models (e.g., Clint, Rubingh, Rosen) to analyze critical micelle concentration and thermodynamic parameters related to micellization and adsorption at the air/solution interface. researchgate.netresearchgate.net Additionally, computational studies have been used in the context of Nortriptyline's interaction with cyclodextrins in solution, which can influence its solubility and stability. mdpi.com These theoretical approaches, while not always full-scale MD simulations of bulk aqueous solutions, contribute to understanding the compounds' behavior in a water-based environment.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed phases. DFT calculations can provide valuable information about electronic behavior, reactivity, and spectroscopic properties.

Spectroscopic and Vibrational Assignments

DFT calculations are a valuable tool for predicting and assigning spectroscopic features, such as vibrational frequencies (infrared and Raman) and electronic transitions (UV-Vis). For Fluphenazine, DFT has been used in conjunction with experimental spectroscopic techniques like Surface-Enhanced Raman Spectroscopy (SERS) to determine its adsorption structure and assign vibrational bands corresponding to different parts of the molecule, such as the phenothiazine (B1677639) ring and side chains. mdpi.comresearchgate.net Time-Dependent DFT (TD-DFT) has been employed to investigate the UV-Vis spectra and electronic transitions of Fluphenazine in different solvents. windows.netnih.govresearchgate.net For Nortriptyline, while direct extensive studies on vibrational assignments using DFT were not specifically highlighted in the search results, DFT is a common method for this purpose for similar tricyclic compounds, and studies on related molecules like Amitriptyline (B1667244) have used DFT to calculate NMR shifts for comparison with experimental spectra. als-journal.com These computational assignments aid in the interpretation of experimental spectra and provide a deeper understanding of the molecular structure and properties.

Oxidation Site Analysis

Studies utilizing electrochemical and quantum chemical methods have investigated the possible oxidation and epoxidation sites of nortriptyline. These sites are considered relevant to the biological responses of the molecule, including potential hepatotoxicity researchgate.netnih.gov. Research indicates that the oxidation and epoxidation sites on nortriptyline are located in the apolar region of the molecule researchgate.netnih.govnih.govdntb.gov.ua. Electrochemical studies on fluphenazine have shown anodic peaks, suggesting specific sites where oxidation occurs, although detailed analysis of these sites was not consistently found across the search results researchgate.net.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a computational technique used to understand the electronic behavior and reactivity of molecules. For fluphenazine, FMO analysis has been employed to determine energy gap values in different solvents, providing insights into its electronic properties researchgate.netnih.govresearchgate.netnih.gov. This analysis can help in understanding charge transfer and molecular interactions within the fluphenazine molecule researchgate.netnih.govresearchgate.net.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool that visualizes the charge distribution over a molecule, indicating regions that are likely to be involved in electrostatic interactions. MEP mapping has been determined for fluphenazine, including in the gaseous phase, as part of studies investigating its electronic properties nih.govresearchgate.net. For nortriptyline and other tricyclic antidepressant drugs, MEP has been examined in conjunction with molecular mechanical energy calculations and molecular dynamics simulations to understand their molecular structure and dynamics nih.gov.

Molecular Docking and Ligand Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of one molecule to another when bound to form a stable complex, providing an estimate of the strength of association or binding affinity.

For nortriptyline, molecular docking studies have explored its interactions with various protein targets. These include studies predicting binding with placental proteins such as IGFBP-1, PlGF-1, and GATA3, revealing varying degrees of affinity uomisan.edu.iq. Nortriptyline has also been docked to the Kir4.1 channel pore region, with predictions suggesting the secondary amine can interact with residues like Glu158 researchgate.net. Furthermore, molecular docking has been used to analyze the binding of nortriptyline hydrochloride to target proteins in the context of colorectal cancer research frontiersin.org.

Fluphenazine has also been the subject of molecular docking studies to investigate its potential interactions with biological targets. Docking simulations have been used to study the binding of fluphenazine derivatives with caspase-3, identifying potential binding orientations and interactions with the active site researchgate.net. Fluphenazine has been identified as a potential inhibitor of Sirtuin 2 (Sirt2) through computational screening involving molecular docking and dynamics nih.govmdpi.com. Molecular docking has also been employed to study the binding pose of fluphenazine with targets like SCN1A researchgate.net.

Molecular docking studies often provide estimated binding affinity values, typically expressed in kcal/mol. For instance, in a study on binding to placental proteins, the affinity values for nortriptyline ranged between -5.9 and -7.8 kcal/mol depending on the specific protein uomisan.edu.iq.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental theoretical methods used to investigate the electronic structure, reactivity, and properties of molecules.

DFT has been extensively applied to both nortriptyline and fluphenazine. For nortriptyline, quantum chemical methods, in combination with electrochemical studies, have been used to analyze oxidation sites researchgate.netnih.govnih.govdntb.gov.ua. Quantum theoretical calculations have also been utilized to study the photophysical and photochemical properties of nortriptyline hydrochloride, including photoionization mechanisms and excited states researchgate.net.

For fluphenazine, DFT calculations have been used to investigate its electronic behavior, reactivity, and biological properties researchgate.netnih.govresearchgate.netnih.govoutbreak.info. These calculations have determined spectroscopic and vibrational assignments researchgate.netnih.govresearchgate.net. DFT has also been applied to study thermochemical parameters related to fluphenazine and its derivatives, such as bond dissociation enthalpy and ionization potential, which are relevant to their antioxidant properties nih.gov. Furthermore, DFT computations are often integrated with other computational techniques like FMO analysis, MEP mapping, and molecular docking in comprehensive studies of fluphenazine researchgate.netnih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orggrafiati.com. Quantum chemical calculations are recognized for their ability to estimate chemical reaction pathways and predict unknown reactions frontiersin.orgrsc.org.

Pharmacophore Modeling and In Silico Property Prediction

Pharmacophore modeling is a computational technique that identifies the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target and to trigger its biological response. These features can include hydrogen bond acceptors, donors, lipophilic centers, and ionizable groups.

Pharmacophore models have been applied to nortriptyline in the context of identifying potential ligands for targets such as the serotonin (B10506) transporter (SERT) uit.nonih.gov. For example, a structure-based pharmacophore model built using the SERT S1 pocket has been used in virtual screening for novel ligands, with nortriptyline being a known ligand for this site nih.gov. Pharmacophore models have also been constructed for Kir4.1 blockers, and the structure of nortriptyline has been fitted to these models, which typically comprise features like hydrogen bond acceptors, hydrophobic centers, and positively-ionizable groups researchgate.net.

In silico property prediction encompasses the computational estimation of various physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of drug candidates. These predictions are often integrated into computational workflows that include molecular docking and pharmacophore modeling to assess the potential pharmacological profile of compounds. Studies involving molecular docking and drug repurposing for fluphenazine and nortriptyline often include in silico analysis of properties to evaluate their suitability as drug candidates researchgate.netnih.govresearchgate.net.

Advanced Analytical Research Methodologies

Chromatographic Techniques for Research Applications

Chromatographic methods are widely employed for the separation and analysis of complex mixtures. In the context of Motival's components, these techniques are crucial for isolating nortriptyline (B1679971) and fluphenazine (B1673473) from each other and from potential impurities or degradation products, allowing for their individual study.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

HPLC is a powerful chromatographic technique used extensively for the analysis and quantification of pharmaceutical compounds. Several research studies have utilized HPLC for the determination of nortriptyline hydrochloride and fluphenazine hydrochloride, both individually and in combination.

One study describes an HPLC method using a Genesis C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) for the simultaneous determination of fluphenazine hydrochloride, nortriptyline hydrochloride, and its impurity, amitriptyline (B1667244) hydrochloride. This method demonstrated linearity over a broad concentration range, proving effective for separation and quantification in laboratory-prepared mixtures and pharmaceutical dosage forms. africaresearchconnects.comresearch-nexus.net Another HPLC method for the simultaneous determination of these compounds employed a Hypersil Gold C8 column with a mobile phase of formic acid and methanol (B129727), achieving retention times of 5.11 min for nortriptyline and 8.05 min for fluphenazine. researchgate.netnih.gov This method showed linearity over concentration ranges of 5.0–1350.0 μg/mL for nortriptyline and 10.0–1350.0 μg/mL for fluphenazine. researchgate.netnih.gov

Fast HPLC methods using monolithic stationary phases have also been developed for the rapid quantification of nortriptyline and fluphenazine. One such method utilized a Chromolith® Performance RP-18e column with a mobile phase of methanol and KH2PO4, achieving separation in less than one minute. tandfonline.comtandfonline.com This method demonstrated good linearity, precision, and accuracy, with retention times of 0.476 min for nortriptyline and 0.814 min for fluphenazine. tandfonline.com

HPLC is also used as a stability-indicating method for the determination of fluphenazine hydrochloride in the presence of its degradation products. A reversed-phase C18 column with a mobile phase of methanol, acetonitrile, and ammonium acetate has been employed for this purpose. researchgate.netnih.govresearchgate.net

HPLC Method Parameters (Example) Value Source
Column Genesis C18 africaresearchconnects.comresearch-nexus.net
Mobile Phase Ammonium acetate:Acetonitrile africaresearchconnects.comresearch-nexus.net
Detection Wavelength 254 nm research-nexus.net
Linearity (Nortriptyline) 100–500 μg/mL africaresearchconnects.com
Linearity (Fluphenazine) 10–250 μg/mL africaresearchconnects.com
HPLC Method Parameters (Example) Value Source
Column Hypersil Gold C8 (250 mm x 4.6 mm) researchgate.netnih.gov
Mobile Phase Formic acid (0.1 M, pH 2.16):Methanol (33:67 v/v) researchgate.netnih.gov
Flow Rate 1.1 mL/min researchgate.netnih.gov
Detection Wavelength 251 nm researchgate.net
Retention Time (Nortriptyline) 5.11 min researchgate.netnih.gov
Retention Time (Fluphenazine) 8.05 min researchgate.netnih.gov
Linearity (Nortriptyline) 5.0–1350.0 μg/mL researchgate.netnih.gov
Linearity (Fluphenazine) 10.0–1350.0 μg/mL researchgate.netnih.gov
Fast HPLC Method Parameters (Example) Value Source
Column Chromolith® Performance RP-18e tandfonline.comtandfonline.com
Mobile Phase MeOH:25 mM KH2PO4 pH 4.5 (70:30) tandfonline.comtandfonline.com
Flow Rate 5 mL/min tandfonline.comtandfonline.com
Temperature 40°C tandfonline.comtandfonline.com
Detection Wavelength 254 nm tandfonline.comtandfonline.com
Retention Time (Nortriptyline) 0.476 ± 2.83 × 10⁻³ min tandfonline.com
Retention Time (Fluphenazine) 0.814 ± 2.94 × 10⁻³ min tandfonline.com
LOD (Nortriptyline) 0.40 µg/mL tandfonline.comtandfonline.com
LOD (Fluphenazine) 0.78 µg/mL tandfonline.comtandfonline.com
LOQ (Both Analytes) 3.125 µg/mL tandfonline.comtandfonline.com

Gas Chromatography (GC) for Compound Characterization

Gas Chromatography (GC) is a technique suitable for the separation and analysis of volatile or semi-volatile compounds. While HPLC is more commonly reported for the analysis of nortriptyline and fluphenazine, GC methods have also been explored, particularly for the determination of these compounds in biological fluids. tandfonline.comindexcopernicus.com GC can be coupled with various detectors, including mass spectrometers, for enhanced characterization and identification. indexcopernicus.com GC-based metabolomics, which often utilizes GC-MS, is a technique for identifying and quantifying small molecular metabolites, drugs, and toxins after chemical derivatization to make them volatile. nih.govmdpi.com

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers advantages in terms of simplicity and cost-effectiveness. HPTLC methods have been developed for the determination of fluphenazine hydrochloride. indexcopernicus.combbrc.in One study describes a TLC-densitometric method on silica (B1680970) gel plates with a mobile phase of ethyl acetate, methanol, and concentrated ammonia (B1221849) for the simultaneous determination of fluphenazine hydrochloride, nortriptyline hydrochloride, and amitriptyline hydrochloride. africaresearchconnects.comresearch-nexus.net This method showed a linear response over a defined range for each compound. africaresearchconnects.comresearch-nexus.net HPTLC has also been used in the development of validated methods for quantitative analysis. google.comgoogle.fr

Mass Spectrometry Techniques

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of ions, which is invaluable for the identification and structural elucidation of compounds. When coupled with chromatographic techniques, MS offers a powerful tool for comprehensive analysis, particularly in complex matrices or when studying degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Pathway Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS), and specifically LC-MS/MS (tandem mass spectrometry), is a hyphenated technique that combines the separation power of LC with the identification capabilities of MS. LC-MS/MS is particularly useful for the analysis of less volatile or thermally labile compounds and for the elucidation of degradation pathways.

LC-MS/MS studies have been conducted to characterize the oxidative degradation product of fluphenazine hydrochloride. nih.govresearchgate.netresearchgate.net By analyzing the fragmentation pattern obtained from LC-MS/MS, researchers can propose structures for unknown degradation products and outline the degradation pathway of the drug. nih.govresearchgate.netresearchgate.net This technique has been found suitable for stability-indicating studies of fluphenazine hydrochloride. nih.govresearchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Substance Identification

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the identification power of MS. GC-MS is widely used for the identification and quantification of volatile and semi-volatile organic compounds. It is a standard technique in various fields, including forensic science, environmental analysis, and metabolomics. nih.govmdpi.commdpi.com

In research involving compounds like those in this compound, GC-MS can be used for substance identification, particularly for volatile impurities or degradation products that are amenable to GC analysis. GC-MS-based metabolomics, for instance, is effective for identifying and quantifying small molecules, including drugs and toxins, often utilizing large spectral libraries for compound identification through mass spectral matching and retention index matching. nih.govmdpi.com

Spectroscopic Techniques

Spectroscopic methods are widely employed in pharmaceutical analysis for the identification and quantification of active pharmaceutical ingredients. UV-Visible (UV-Vis) spectroscopy and spectrofluorimetry are particularly useful due to their sensitivity and ability to provide information about electronic transitions and molecular structure.

UV-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is a result of electronic transitions within a molecule, providing insights into its electronic structure and concentration in a sample. UV-Vis spectroscopy has been utilized for the analysis of psychotropic drugs, including the components found in this compound. scribd.comscirp.orgnih.govijpsonline.comresearchgate.netscribd.comdokumen.pubcocodoc.com

Studies have reported the use of UV-Vis detection in chromatographic methods for the simultaneous determination of nortriptyline hydrochloride and fluphenazine hydrochloride in pharmaceutical preparations. For instance, an HPLC method employed a UV detector set at 251 nm for the simultaneous determination of these compounds. researchgate.net Another study utilized a UV detector at 257 nm for the detection of fluphenazine HCl in bulk and pharmaceutical dosage forms using HPLC. bbrc.in The characteristic absorption wavelengths in the UV-Vis spectrum are indicative of the chromophores present in the molecules of nortriptyline and fluphenazine. scribd.com

Chemometric-assisted UV-spectrophotometry has also been explored for the simultaneous determination of drug combinations, highlighting the utility of UV-Vis data when coupled with multivariate analysis techniques. scirp.org The method development often involves optimizing parameters such as wavelength for detection to achieve sensitivity and selectivity in the analysis of these compounds in various matrices, including pharmaceutical formulations. researchgate.netbbrc.in

Spectrofluorimetry

Spectrofluorimetry is a highly sensitive spectroscopic technique that measures the fluorescence emitted by a substance after excitation by light. This method is particularly valuable for compounds that exhibit native fluorescence or can be derivatized to become fluorescent. Spectrofluorimetry has been successfully applied to the analysis of fluphenazine and nortriptyline. researchgate.netnih.govekb.egacs.orgresearchgate.net

Second-derivative synchronous fluorimetry (SDSF) has been developed for the simultaneous analysis of binary mixtures of fluphenazine hydrochloride and nortriptyline hydrochloride in co-formulated tablets. researchgate.netnih.gov This method is based on measuring the native fluorescence of the drugs at a constant wavelength difference. researchgate.netnih.gov Different experimental parameters affecting fluorescence intensity are studied and optimized for such analyses. researchgate.net

Spectrofluorimetric methods have been reported for the determination of nortriptyline, often involving ion-pair extraction and the use of specific reagents to enhance fluorescence. ekb.eg Similarly, spectrofluorimetric measurements of phenothiazines, a class that includes fluphenazine, have been documented. acs.org These methods offer high sensitivity and selectivity for the determination of these compounds in various matrices, including pharmaceutical preparations and potentially biological fluids. researchgate.netnih.govekb.eg

Research findings indicate good linearity, detection limits, and recovery rates for spectrofluorimetric methods applied to nortriptyline and fluphenazine. For example, an SDSF method showed linearity ranges and low detection limits for both compounds in co-formulated tablets. nih.gov

Electrochemical Methods for Compound Determination

Electrochemical methods involve the study of chemical reactions that occur at the interface between an electrode and an electrolyte solution. These techniques are useful for the determination of electroactive compounds, providing information about their redox behavior and concentration. Electrochemical methods have been applied to the analysis of psychotropic drugs, including fluphenazine and nortriptyline. nih.govijpsonline.comresearchgate.netsemanticscholar.orgdntb.gov.uainnovareacademics.in

The electrochemical behavior of fluphenazine has been investigated using various electrodes, including modified gold electrodes. researchgate.netdntb.gov.ua These studies explore the oxidation or reduction processes of the compound, which can be utilized for its quantitative determination. Differential pulse voltammetry is one such technique that has been used for the determination of fluphenazine. ijpsonline.comdntb.gov.ua

Electrochemical procedures are considered very useful for the determination of psychotropic substances in pharmaceutical preparations. nih.gov The mechanism of electrochemical reactions of these compounds can be investigated using methods like cyclic voltammetry and differential pulse voltammetry. semanticscholar.org These electrochemical behaviors can be employed to develop simple, rapid, and sensitive procedures for the determination of these drugs in pharmaceutical preparations and biological fluids. semanticscholar.org

Studies have demonstrated the successful application of electrochemical methods for the analysis of fluphenazine, including its determination at modified electrodes to enhance sensitivity and selectivity. researchgate.netdntb.gov.ua

Preclinical Research Models for Fundamental Biological Inquiry

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are indispensable tools in preclinical research, providing controlled environments to dissect the molecular and cellular mechanisms of action of pharmacological compounds. These models, ranging from immortalized cancer cell lines to primary cell cultures, allow for high-throughput screening and detailed investigation into pathways governing cellular responses, neuroprotection, and toxicity. The following sections detail the use of various human and animal cell-based systems to explore the biological effects of fluphenazine (B1673473) and nortriptyline (B1679971).

The antipsychotic phenothiazine (B1677639), fluphenazine, has been extensively studied for its anticancer properties across a wide array of human cancer cell lines. Research indicates that fluphenazine can inhibit cancer cell viability, regulate the cell cycle, reduce proliferation, and induce programmed cell death (apoptosis). mdpi.comnih.gov Its mechanisms of action are multifaceted, involving the induction of reactive oxygen species (ROS), disruption of mitochondrial potential, and subsequent DNA damage, which leads to cell cycle arrest and apoptosis. mdpi.com Furthermore, fluphenazine has been shown to target key cancer-related proteins and signaling pathways, including the Akt and Wnt pathways. mdpi.comresearchgate.net

Studies have demonstrated fluphenazine's efficacy in numerous cell lines:

Lung Cancer: In U1810 non-small cell lung carcinoma cells, fluphenazine increases sensitivity to the chemotherapeutic drug cisplatin. mdpi.com

Breast Cancer: It has been found to reduce the invasion and migration of MDA-MB-231 and Hs578T breast cancer cells. mdpi.com

Colon Cancer: Fluphenazine reduces the viability of HCT116 colon adenocarcinoma cells. mdpi.com

Liver Cancer: In hepatoma cells like HepG2, fluphenazine reduces cell viability in a concentration-dependent manner and affects the mitochondrial transmembrane potential. mdpi.com It has also been identified as an autophagy modulator that can suppress hepatocellular carcinoma (HCC) cell proliferation and migration by disrupting lysosomal function and blocking autophagy flux. nih.gov

Brain Cancer: In the SK-N-SH neuroblastoma cell line, fluphenazine reduces cell viability, with an IC50 value of 9.6 µM. mdpi.comresearchgate.net

Other Cancers: Cytotoxic effects have also been observed in HeLa (cervical), MSTO-211H (mesothelioma), and A431 (skin) cell lines, particularly when combined with UVA irradiation, which triggers apoptosis through a photodynamic mechanism involving ROS production. nih.gov

The following table summarizes key findings regarding fluphenazine's activity in various cancer cell lines.

Cancer TypeCell Line(s)Observed Effects & Research FindingsCitation(s)
LungU1810, H23, H125, U1752Increases sensitivity to cisplatin; enhances chemotherapy-induced vacuolation. mdpi.com
BreastMDA-MB-231, Hs578TReduces cell invasion by up to 75% and decreases cell migration. mdpi.com
ColonHCT116Reduces cell viability by 50% at concentrations above 10 µM. mdpi.com
LiverHepG2, HA22/VGHReduces cell viability (EC50 ~9.9-12.2 µM); induces morphological changes; affects mitochondrial potential; blocks autophagy flux. mdpi.comnih.gov
BrainSK-N-SHReduces cell viability in a concentration-dependent manner (IC50 = 9.6 µM). mdpi.com
Skin / CervicalA431, HeLaInduces significant photocytotoxicity when combined with UVA light, leading to apoptosis. nih.gov

Primary astrocyte cultures are crucial for studying neuroprotection as these glial cells are fundamental to central nervous system (CNS) homeostasis. mdpi.commdpi.com They are involved in critical functions such as glutamate (B1630785) uptake, ionic balance, and metabolic support for neurons. nih.govnih.gov Antidepressant therapies are known to have profound effects on astrocytes, modifying their physiology and morphology. mdpi.com

Astrocytes protect neurons from excitotoxicity by clearing excess extracellular glutamate and can mount a robust antioxidant response by releasing glutathione (B108866) precursors for neuronal use. nih.gov In the context of injury or inflammation, astrocytes become reactive, a state that can be either neuroprotective or detrimental. mdpi.com Investigating compounds like nortriptyline and fluphenazine in primary astrocyte cultures allows researchers to determine how they modulate these functions. For instance, studies can assess whether the compounds enhance glutamate uptake, bolster antioxidant defenses, or modulate the release of neurotrophic or inflammatory factors, thereby elucidating their potential neuroprotective mechanisms. mdpi.comnih.gov

Human granulocytes are key components of the innate immune system that can produce reactive oxygen species (ROS), or free radicals, as part of the inflammatory response. In in vitro studies using human granulocyte samples, fluphenazine has been evaluated for its effect on the generation and release of free radicals. Research has shown that fluphenazine can influence the level of free radicals, demonstrating its potential to modulate oxidative stress. This effect was observed both on the spontaneous generation of ROS and in the presence of stimulating agents, indicating an interaction with the cellular mechanisms of oxidative burst.

The budding yeast, Saccharomyces cerevisiae, is a powerful model organism for dissecting conserved cellular processes due to its genetic tractability. mdpi.com It has been instrumental in identifying the core machinery of autophagy, a cellular recycling process essential for homeostasis. mdpi.comkoreascience.kr Impaired autophagy is linked to the accumulation of damaged mitochondria and neurodegenerative diseases. mdpi.com

Autophagy: Fluphenazine has been identified as a potential autophagy modulator. nih.gov In a large-scale screen using S. cerevisiae, fluphenazine was among the compounds investigated for their effects on cellular processes, which were then further tested in models of Alzheimer's disease. biorxiv.org Yeast models are ideal for elucidating the specific steps in the autophagic pathway that such compounds might affect.

Mitochondrial Function: Nortriptyline has been identified as a strong inhibitor of the mitochondrial permeability transition (mPT), a key event in some forms of cell death. nih.govresearchgate.netnih.gov Yeast models are frequently used to study the interplay between mitochondrial function and cell survival. nih.govh1.co Research in yeast has shown that mitochondrial respiratory function is crucial for regulating the autophagic response, highlighting the suitability of this model for investigating compounds like nortriptyline that target mitochondria. h1.co

Primary cortical neuron (PCN) cultures are a standard model for studying the cellular mechanisms of ischemic brain injury. By subjecting these cells to oxygen and glucose deprivation (OGD), researchers can simulate the conditions of a stroke in vitro. nih.gov

Studies have shown that nortriptyline is significantly neuroprotective in this model. nih.govnih.gov Its mechanism of action is linked to its ability to protect mitochondria. nih.govresearchgate.net Nortriptyline inhibits OGD-induced neuronal death by preventing the loss of mitochondrial membrane potential and blocking the downstream release of mitochondrial factors that trigger apoptosis, such as cytochrome c. nih.gov This inhibition of mitochondrial-mediated cell death pathways and subsequent caspase activation is a key element of its neuroprotective effect against hypoxic injury. nih.govnih.gov

Specific, well-characterized cell lines are widely used to investigate the interactions between drugs and their molecular targets, such as receptors and ion channels.

SH-SY5Y Neuroblastoma Cells: This human cell line is a common in vitro model for neuronal studies, as these cells can be differentiated to exhibit a more mature, neuron-like phenotype. mdpi.comsciencerepository.org

Fluphenazine's cytotoxic effects have been studied in the SK-N-SH cell line (from which SH-SY5Y is derived), where its ability to reduce cell viability was found to be independent of NMDA receptor antagonism. mdpi.com Fluphenazine is known to act on dopaminergic D1 and D2 receptors. mdpi.com

Tricyclic antidepressants that are structurally related to nortriptyline have been shown to reduce cell viability and modulate autophagy in SH-SY5Y cells. nih.govnih.gov This makes the cell line a valuable tool for screening and mechanistic studies of nortriptyline's effects on neuronal proliferation and cellular homeostasis pathways. nih.gov

CHO-K1 Cells: Chinese Hamster Ovary (CHO) cells are a workhorse for studying receptor and ion channel pharmacology because they provide a "blank slate" that can be engineered to express a specific target protein. genscript.comgenscript.com

Studies on sigma-1 receptors, which are implicated in neuronal activity and bind a variety of psychotropic drugs, have utilized CHO-K1 cells to track the ligand-dependent movement of the receptor within the cell. nih.gov

While not always in CHO-K1 cells, fluphenazine has been shown to be a potent blocker of the hERG potassium channel, an interaction often studied in heterologous expression systems like HEK293 cells or Xenopus oocytes to understand potential cardiac side effects. nih.gov Similarly, nortriptyline has been demonstrated to inhibit voltage-dependent K+ channels in other cell types, a mechanism that could be precisely characterized using an engineered CHO-K1 cell line. nih.gov

In Vivo Non-Human Models for Basic Biological Insights

Rodent models are instrumental in elucidating the physiological and pathological effects of pharmaceutical compounds. Studies on the individual components of Motival, particularly nortriptyline, have utilized mouse models of cerebral ischemia and gastric cancer to uncover core biological mechanisms of action.

Cerebral Ischemia:

In a mouse model of cerebral ischemia established by occlusion of the middle cerebral artery, nortriptyline has demonstrated significant neuroprotective effects. semanticscholar.org The primary mechanism identified is the inhibition of mitochondrial permeability transition, a critical event in acute neuronal death following ischemic injury. semanticscholar.org Treatment with nortriptyline was found to inhibit cell death induced by oxygen and glucose deprivation in primary cerebrocortical neurons. semanticscholar.org This neuroprotective effect is linked to its ability to preserve mitochondrial function, evidenced by the stabilization of mitochondrial membrane potential. semanticscholar.org

Furthermore, nortriptyline was shown to prevent the downstream release of mitochondrial factors that trigger apoptosis and to inhibit the activation of caspase 3, a key executioner enzyme in the apoptotic cascade. semanticscholar.org In vivo, these molecular actions translated to a measurable decrease in infarct size and improved neurological scores in mice subjected to cerebral artery occlusion. semanticscholar.org These findings underscore the role of nortriptyline in protecting mitochondria and mitigating the biochemical cascade of neuronal death in response to ischemic/hypoxic injury. semanticscholar.org

Gastric Cancer Xenografts:

Recent preclinical research has identified nortriptyline as a potential agent against gastric cancer, with in vivo efficacy demonstrated in nude mouse subcutaneous tumor models. nih.gov Studies using xenografts of human-derived (AGS) and mouse-derived (MFC) gastric cancer cells found that nortriptyline treatment inhibited tumor growth. semanticscholar.orgnih.gov

The fundamental biological mechanism behind this anti-cancer activity is closely linked to the induction of oxidative stress. nih.govnih.gov Nortriptyline was found to increase intracellular levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while decreasing the mitochondrial membrane potential. nih.govnih.gov Mechanistically, it activates the Kelch-like ECH-associated protein (Keap1)-NF-E2-related factor 2 (Nrf2) pathway, which is critically involved in the cellular response to oxidative stress. nih.govnih.gov This induction of oxidative stress leads to cancer cell apoptosis, evidenced by the upregulation of pro-apoptotic proteins such as BAX and BAD, and the downregulation of the anti-apoptotic protein Bcl-2. semanticscholar.orgnih.gov

Table 1: Research Findings in Rodent Models

Model Compound Key Biological Findings Mechanism of Action
Mouse Model of Cerebral Ischemia Nortriptyline Decreased infarct size; Improved neurological scores; Inhibition of neuronal cell death. semanticscholar.org Inhibition of mitochondrial permeability transition; Stabilization of mitochondrial membrane potential; Reduced release of mitochondrial factors; Inhibition of caspase 3 activation. semanticscholar.org

| Mouse Gastric Cancer Xenograft (AGS & MFC cells) | Nortriptyline | Inhibition of tumor growth. nih.gov | Induction of oxidative stress (increased ROS); Activation of Keap1-Nrf2 pathway; Induction of apoptosis (upregulation of BAX/BAD, downregulation of Bcl-2). nih.govnih.gov |

The nematode Caenorhabditis elegans serves as a powerful model organism for dissecting molecular pathways due to its genetic tractability and well-defined nervous system. nih.govnih.gov It is particularly useful for studying the effects of compounds on processes like protein aggregation and clearance, which are central to many neurodegenerative conditions. nih.govresearchgate.net

Research utilizing a C. elegans model of alpha-1-antitrypsin deficiency (ATD), a disease caused by the toxic accumulation of a mutant protein (ATZ), has provided insights into the molecular activity of fluphenazine. In a large-scale screen of pharmacologically active compounds, fluphenazine was identified as a drug that reduced the intracellular accumulation of the mutant ATZ protein. nih.gov

Further investigation revealed that fluphenazine reverses the proteotoxic effects of ATZ accumulation within the C. elegans model. nih.gov The fundamental biological mechanism responsible for this effect was identified as the enhancement of autophagy. nih.gov Treatment with fluphenazine led to an increase in the number of autophagosomes in vivo. nih.gov Autophagy is a critical cellular process for degrading and recycling misfolded or aggregated proteins, and its enhancement by fluphenazine facilitates the clearance of the toxic ATZ protein. nih.gov These findings highlight fluphenazine's role as a modulator of cellular proteostasis through the autophagy pathway. nih.gov

Table 2: Research Findings in C. elegans Models

Model Compound Key Biological Findings Molecular Pathway

| C. elegans Model of Alpha-1-Antitrypsin Deficiency | Fluphenazine | Reduced intracellular accumulation of mutant ATZ protein; Reversal of proteotoxic phenotypes. nih.gov | Enhancement of autophagy; Increased number of autophagosomes. nih.gov |

Table of Compounds

Compound Name
Fluphenazine
Nortriptyline
BAX
BAD
Bcl-2
Caspase 3
Keap1

Future Directions in Chemical and Biological Research on Compounds Comprising Motival

Elucidating Undiscovered Metabolic Pathways and Interactions at a Chemical Level

Understanding the complete metabolic fate of nortriptyline (B1679971) and fluphenazine (B1673473) is crucial for predicting drug interactions, optimizing therapeutic outcomes, and minimizing adverse effects. While the primary metabolic pathways involving cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP1A2, CYP2C19, and CYP3A4 for nortriptyline, and likely CYP1A2 and CYP2D6 for fluphenazine, have been identified, there is still a need to elucidate undiscovered pathways and the impact of genetic polymorphisms on metabolism drugbank.comg-standaard.nlcambridge.orghres.ca. Nortriptyline undergoes extensive hepatic metabolism, with less than 5% of the drug eliminated unchanged. pharmgkb.org The main active metabolite of nortriptyline is 10-hydroxynortriptyline (B30761), which exists in both cis and trans forms, with the trans form being more potent drugbank.com. Nortriptyline is also converted to the inactive metabolite desmethylnortriptyline (B104222) by CYP2D6 and CYP2C19 g-standaard.nl. Fluphenazine also undergoes extensive first-pass metabolism in the liver hres.camdpi.com.

Future research should focus on identifying and characterizing minor metabolic pathways that may contribute to variability in drug response and potential drug-drug interactions. This includes investigating the role of other enzyme systems and conjugation reactions. Research into the impact of gut microbiota on the metabolism of these compounds represents another promising avenue. Furthermore, detailed studies on the enantioselective metabolism of hydroxylated metabolites of nortriptyline are warranted nih.gov. Understanding these intricate metabolic processes at a chemical level will facilitate the development of personalized treatment strategies based on an individual's metabolic profile.

Data Table 1: Key Metabolic Enzymes for Nortriptyline and Fluphenazine

CompoundPrimary Metabolizing EnzymesOther Contributing Enzymes
NortriptylineCYP2D6, CYP2C19CYP1A2, CYP3A4
FluphenazineLikely CYP1A2, CYP2D6(Further research needed)

Exploring Novel Mechanisms Beyond Established Neurotransmitter Systems

While the primary actions of nortriptyline and fluphenazine on monoamine neurotransmitter systems are well-established, growing evidence suggests their involvement in other biological pathways. Nortriptyline, beyond inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506), also interacts with histamine (B1213489) H1, muscarinic acetylcholine, and alpha-1 adrenergic receptors nih.govpatsnap.com. It has also been shown to influence the expression of brain-derived neurotrophic factor (BDNF) and other neurotrophic factors, suggesting effects on neuroplasticity and the stress response patsnap.com. Nortriptyline's mechanism in smoking cessation and its potential as an antimicrobial against Candida Albicans infection are still unclear and require further investigation nih.gov.

Fluphenazine, primarily a dopamine (B1211576) D2 receptor antagonist, has also demonstrated activity against various cancer cell lines, influencing cell cycle, proliferation, and apoptosis mdpi.commdpi.com. It appears to target cancer-related proteins like ABCB1 and P-glycoprotein and modulate Akt and Wnt signaling pathways mdpi.commdpi.com. Fluphenazine has also been shown to interact with ion channels, oxidative stress pathways, and autophagy-related mechanisms, making it of interest in neurodegenerative disease research researchgate.net. Research suggests fluphenazine may ameliorate Alzheimer's disease by clearing amyloid beta accumulation, potentially through interactions with sigma-1 receptors and autophagic pathways biorxiv.org.

Future research should aim to fully elucidate these "beyond receptor" mechanisms. This includes detailed studies on the molecular interactions with non-classical targets, the downstream signaling pathways affected, and the physiological consequences of these interactions. Exploring the potential of these compounds or their derivatives for repurposing in conditions like cancer and neurodegenerative diseases, based on these novel mechanisms, is a significant future direction.

Data Table 2: Examples of Mechanisms Beyond Classical Neurotransmitter Systems

CompoundEstablished Classical Mechanism(s)Emerging/Novel Mechanisms Explored in Research
NortriptylineNorepinephrine and Serotonin Reuptake InhibitionHistamine H1, Muscarinic Acetylcholine, Alpha-1 Adrenergic Receptor Interaction; Neurotrophic Factor Modulation; Potential Antimicrobial Activity
FluphenazineDopamine D2 Receptor AntagonismInteraction with Ion Channels, Oxidative Stress Pathways, Autophagy; Anticancer Activity; Sigma-1 Receptor Interaction

Advancing Computational Modeling for Deeper Mechanistic Understanding and Novel Chemical Entity Prediction

Computational modeling plays an increasingly vital role in modern drug discovery and mechanistic understanding. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and quantitative systems pharmacology (QSP) modeling can provide valuable insights into the interactions of nortriptyline and fluphenazine with their targets and predict their behavior in biological systems scivisionpub.comfarmaciajournal.com.

Future directions in this area include developing more sophisticated computational models that can accurately simulate the complex metabolic pathways and predict the formation and activity of metabolites. scivisionpub.com Advancing docking simulations can help predict potential idiosyncratic drug reactions in the early stages of drug development. scivisionpub.com Integrating data from genomics, proteomics, and metabolomics into computational models will enable a more holistic understanding of how these compounds affect biological systems at a molecular level. Furthermore, computational approaches can be used to design and predict the properties of novel chemical entities based on the structural scaffolds of nortriptyline and fluphenazine, potentially leading to the discovery of compounds with improved efficacy, reduced side effects, or novel therapeutic applications. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are valuable tools in drug discovery and can be applied to these compounds and their potential derivatives. farmaciajournal.com

Data Table 3: Applications of Computational Modeling

Computational MethodApplication in Research on Motival Compounds
Molecular DockingStudying target interactions
QSAR ModelingPredicting biological activity
QSP ModelingSimulating biological system behavior
In silico ADMETPredicting pharmacokinetic and toxicity profiles

Development of Advanced Analytical Techniques for Real-Time Molecular Probing in Complex Biological Systems

Accurate and sensitive analytical techniques are essential for studying the pharmacokinetics, metabolism, and distribution of nortriptyline and fluphenazine in biological matrices. While techniques like high-performance liquid chromatography (HPLC) coupled with various detectors (UV, fluorescence, mass spectrometry) and gas chromatography-mass spectrometry (GC-MS) are widely used, there is a continuous need for more advanced methods jmedchem.comresearchgate.netnih.govresearchgate.netjmedchem.comnih.gov. LC-MS/MS is a pivotal analytical technique due to its robustness and precision, providing detailed structural insights into compounds and their metabolites jmedchem.com.

Future research should focus on developing and applying advanced analytical techniques that allow for real-time, in situ molecular probing in complex biological systems. This includes techniques such as live-cell imaging mass spectrometry, microdialysis coupled with highly sensitive detection methods, and advanced spectroscopic techniques. These methods can provide unprecedented insights into the dynamics of drug distribution, binding, and metabolism at the cellular and tissue levels. Developing methods for simultaneous quantification of nortriptyline and fluphenazine in biological samples, such as plasma, remains an active area of research researchgate.netinnovareacademics.in. The development of green analytical methods is also a consideration in the development of new techniques. researchgate.net

Data Table 4: Advanced Analytical Techniques

Analytical TechniqueApplication in Research on this compound Compounds (Future Directions)
Live-cell Imaging Mass SpectrometryReal-time cellular distribution and metabolism
Microdialysis coupled with Sensitive DetectionReal-time monitoring in specific tissues/brain regions
Advanced Spectroscopic TechniquesIn situ molecular interactions and conformational changes
LC-MS/MSHighly sensitive and selective quantification of compounds and metabolites in biological matrices jmedchem.comresearchgate.netinnovareacademics.in

Q & A

How to formulate a research question investigating Motival's pharmacological mechanisms?

Begin by applying the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: "In in vitro neuronal models (P), how does this compound (I) modulate serotonin reuptake compared to fluoxetine (C) in terms of receptor binding affinity (O) over 24-hour exposure (T)?" Ensure clarity and specificity to avoid ambiguity . Use systematic literature reviews to identify gaps in mechanistic studies, prioritizing peer-reviewed journals over commercial databases .

Q. What experimental designs are appropriate for initial efficacy studies of this compound?

Use randomized controlled trials (RCTs) for clinical studies, ensuring blinding and placebo controls. For preclinical work, employ dose-response assays (e.g., EC50 calculations) in cell cultures or animal models. Include negative controls to isolate this compound-specific effects . Validate results with triplicate experiments and statistical power analysis (α=0.05, β=0.2) .

Q. How to conduct a systematic literature review on this compound's existing research?

Define keywords (e.g., "this compound pharmacokinetics," "serotonin modulation") and databases (PubMed, Scopus). Use Boolean operators (AND/OR) to refine searches. Exclude non-peer-reviewed sources and apply PRISMA guidelines to screen studies. Extract data into a matrix comparing methodologies, sample sizes, and outcomes .

Q. What ethical considerations are critical when designing this compound clinical trials?

Obtain Institutional Review Board (IRB) approval, ensuring informed consent documents detail risks (e.g., side effects) and benefits. Implement data anonymization protocols and adhere to Good Clinical Practice (GCP) guidelines. For vulnerable populations (e.g., geriatric patients), include additional safeguards .

Q. How to design surveys for patient-reported outcomes in this compound adherence studies?

Use Likert scales for subjective metrics (e.g., "Rate your symptom improvement on a scale of 1–5"). Validate questionnaires with pilot testing (n=30) to assess Cronbach’s alpha (>0.7). Avoid leading questions and ensure demographic variables (age, comorbidities) are captured for subgroup analysis .

Advanced Research Questions

Q. How to resolve contradictions in this compound's clinical trial data (e.g., efficacy vs. placebo)?

Perform meta-analysis using fixed- or random-effects models to aggregate data across studies. Assess heterogeneity with I² statistics. If high variability exists, conduct sensitivity analyses by excluding outliers or stratifying by covariates (e.g., dosage, patient age) .

Q. What statistical methods are optimal for analyzing this compound's dose-response relationships?

Apply nonlinear regression (e.g., sigmoidal Emax model) to quantify EC50 values. Use ANOVA with post-hoc Tukey tests for multi-dose comparisons. For longitudinal data, employ mixed-effects models to account for repeated measures .

Q. How to optimize synthetic protocols for this compound derivatives with enhanced bioavailability?

Design experiments using Response Surface Methodology (RSM) to test variables (e.g., reaction temperature, catalyst concentration). Characterize compounds via HPLC purity assays (>98%) and LC-MS for structural confirmation. Compare pharmacokinetic profiles (Cmax, AUC) in rodent models .

Q. How to assess this compound's long-term safety in diverse populations using real-world data?

Leverage electronic health records (EHRs) with propensity score matching to control confounding variables. Use Cox proportional hazards models to evaluate adverse event risks over time. Stratify analyses by ethnicity, renal function, and polypharmacy status .

Q. What computational models predict this compound's off-target interactions?

Perform molecular docking simulations (e.g., AutoDock Vina) to screen against human proteome databases. Validate predictions with in vitro binding assays (e.g., SPR). Apply QSAR models to prioritize derivatives with lower toxicity profiles .

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